5-Hydroxy-6-iodopyridine-3-carboxylic acid
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Description
5-Hydroxy-6-iodopyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tridentate Ligands
One significant application is the synthesis of tridentate ligands, which are crucial for the complexation of lanthanide(III) cations. The study by Charbonnière et al. (2001) described the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids, highlighting the versatility of pyridine derivatives in forming complexes with lanthanide ions, which are important for various applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Lanthanide-Organic Frameworks
Another application is in the construction of lanthanide-organic frameworks. Liu et al. (2009) synthesized novel lanthanide-organic coordination polymeric networks using hydroxypyridine carboxylic acid and oxalic acid. These materials exhibit unique three-dimensional architectures and could have potential applications in gas storage, catalysis, and as materials for electronic devices (Liu, Xiong, Zhang, Du, & Zhu, 2009).
Photophysics and Proton Transfer
The study of the photophysics and excited state proton transfer of hydroxypyridine carboxylic acids offers insights into the behavior of these compounds under light exposure. Rode and Sobolewski (2012) investigated the photophysics of 3-hydroxypyridine-2-carboxylic acid, demonstrating the importance of conical intersections between excited states in governing the photophysics of these systems. This research has implications for the design of light-responsive materials and sensors (Rode & Sobolewski, 2012).
Metal Complexes and Insulin-Mimetic Activities
Pyridine carboxylic acids are also used to synthesize metal complexes with potential insulin-mimetic activities. Nakai et al. (2005) synthesized and characterized metal complexes of 3-hydroxypyridine-2-carboxylic acid, finding that these complexes exhibit insulin-mimetic activity, which could be useful in the development of new therapeutic agents for diabetes (Nakai, Sekiguchi, Obata, Ohtsuki, Adachi, Sakurai, Orvig, Rehder, & Yano, 2005).
Binding Ability Towards Metal Ions
The binding ability of hydroxypyridine carboxylic acids towards biological and toxic metal ions has been studied, providing valuable information on the potential use of these compounds in chelation therapy and the detoxification of heavy metals. Saladini, Menabue, and Ferrari (2002) investigated the complexes formed with biological and toxic metal ions, demonstrating the high stability and affinity of these compounds for toxic metals like Cd(II) and Pb(II), which could have implications for their use in treating metal poisoning (Saladini, Menabue, & Ferrari, 2002).
Properties
IUPAC Name |
5-hydroxy-6-iodopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYBMSOYUXVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542730 |
Source
|
Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59288-39-0 |
Source
|
Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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